![molecular formula C25H24FN3O4S2 B2501996 N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 865163-11-7](/img/structure/B2501996.png)
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a common theme in the research of novel compounds with potential biological activity. In the first paper, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, with some showing significant electrophysiological activity in vitro. These compounds were compared to sematilide, a class III agent, indicating that the 1H-imidazol-1-yl moiety could be a viable replacement for the methylsulfonylamino group in this class of compounds . The second paper describes the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives through a multi-step process involving the reaction of aromatic ketones with aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions to yield the final compounds, which were then tested for anti-tubercular activity .
Molecular Structure Analysis
The structural characterization of synthesized compounds is crucial for understanding their potential interactions with biological targets. In the third paper, the molecular structures of the synthesized benzamide derivatives were confirmed by spectral and elemental analysis. Two compounds, in particular, were characterized by single crystal X-ray studies, which revealed their crystalline structure and space groups. This level of structural detail allows for a deeper understanding of how these compounds might interact at the molecular level with their intended targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are complex and require careful control of reaction conditions. The first paper does not provide detailed reaction mechanisms but indicates that the imidazolyl moiety can be introduced into the benzamide structure to modulate its electrophysiological activity . The second paper provides a more detailed reaction pathway, starting from the condensation of aromatic ketones and aldehydes and proceeding through several steps to yield the final benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. While the papers provided do not offer extensive data on these properties, the antimicrobial activity discussed in the third paper suggests that the physical and chemical characteristics of these compounds are conducive to biological activity. The single crystal X-ray studies provide some insight into the molecular conformation and potential intermolecular interactions, which can be critical for their function as antimicrobial agents .
Aplicaciones Científicas De Investigación
Electrophysiological Activity
Research has highlighted the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potential in cardiac electrophysiological activity. These compounds, including variations similar to the specified chemical, have shown potency in vitro, comparable to known class III agents used in clinical trials for cardiac conditions, indicating their relevance in developing new therapeutic options for arrhythmias and other heart-related disorders (Morgan et al., 1990).
Antimicrobial and Pharmacological Screening
Various substituted benzothiazoles, including those containing sulphonamido quinazolinyl imidazole structures, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies underscore the versatility of benzothiazole derivatives in biologically active compounds, showcasing their broad spectrum of potential applications in treating and managing various conditions (Patel et al., 2009).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
The cytotoxic activities of polymethoxylated-pyrazoline benzene sulfonamides on tumor and non-tumor cell lines, alongside their inhibitory effects on carbonic anhydrase isoenzymes, have been investigated. These compounds demonstrate selective cytotoxicity and superior carbonic anhydrase inhibitory activity, indicating their potential as lead molecules for further investigation in cancer therapy and enzyme inhibition studies (Kucukoglu et al., 2016).
Anticancer Agents
The synthesis of indapamide derivatives has been explored for their pro-apoptotic activity among various cancer cell lines, showcasing the potential of benzothiazole derivatives in developing new anticancer agents. These studies highlight the compound's ability to inhibit cancer cell growth, suggesting its application in cancer research and therapy (Yılmaz et al., 2015).
Antitubercular Activity
Further research into benzothiazole and benzimidazole-based heterocycles has demonstrated their potential in antitubercular activity. This highlights the compound's relevance in addressing tuberculosis, an ongoing global health issue, by providing new avenues for treatment options (Dighe et al., 2012).
Propiedades
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O4S2/c1-3-33-15-14-29-22-13-10-18(26)16-23(22)34-25(29)27-24(30)20-6-4-5-7-21(20)28-35(31,32)19-11-8-17(2)9-12-19/h4-13,16,28H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTOJFVVBAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)
![5-Nitro-2-({2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]ethyl}amino)benzonitrile](/img/structure/B2501914.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
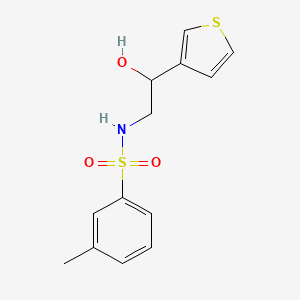
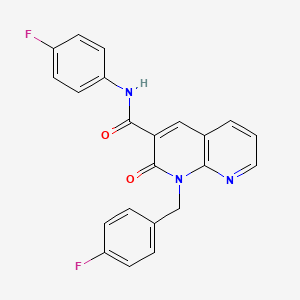
![2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501920.png)
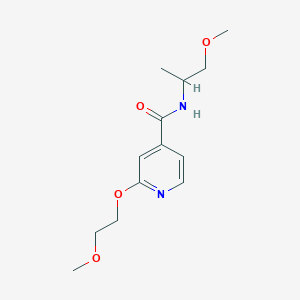
![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
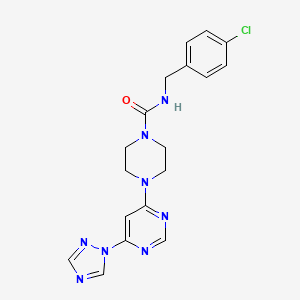
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
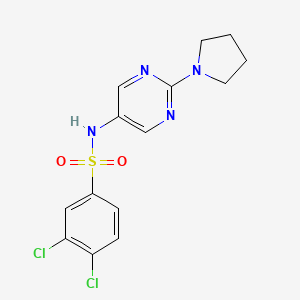
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)